molecular formula C14H17NO2 B12743713 2H-1,4-Benzoxazin-3(4H)-one, hexahydro-8a-phenyl-, cis- CAS No. 89263-17-2

2H-1,4-Benzoxazin-3(4H)-one, hexahydro-8a-phenyl-, cis-

Cat. No.: B12743713
CAS No.: 89263-17-2
M. Wt: 231.29 g/mol
InChI Key: USNCHKSWQKCWLX-TZMCWYRMSA-N
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Description

2H-1,4-Benzoxazin-3(4H)-one, hexahydro-8a-phenyl-, cis- is a chemical compound that belongs to the benzoxazine family. Benzoxazines are known for their diverse applications in various fields, including materials science, pharmaceuticals, and agriculture. This compound, in particular, has unique structural features that make it of interest to researchers and industry professionals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-1,4-Benzoxazin-3(4H)-one, hexahydro-8a-phenyl-, cis- typically involves the cyclization of appropriate precursors under specific conditions. Common synthetic routes may include:

    Cyclization of Aminophenols: This method involves the reaction of aminophenols with aldehydes or ketones under acidic or basic conditions to form the benzoxazine ring.

    Reduction of Nitro Compounds: Nitro compounds can be reduced to amines, which then undergo cyclization to form the desired benzoxazine structure.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2H-1,4-Benzoxazin-3(4H)-one, hexahydro-8a-phenyl-, cis- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced forms of the compound.

    Substitution: Substitution reactions, such as nucleophilic or electrophilic substitution, can introduce different functional groups into the benzoxazine ring.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reducing Agents: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.

    Substitution Reagents: Reagents like halogens, alkylating agents, and acylating agents are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones or other oxygenated derivatives, while reduction may produce amines or other reduced forms.

Scientific Research Applications

2H-1,4-Benzoxazin-3(4H)-one, hexahydro-8a-phenyl-, cis- has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and delivery systems.

    Industry: Utilized in the production of advanced materials, such as polymers and resins, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2H-1,4-Benzoxazin-3(4H)-one, hexahydro-8a-phenyl-, cis- involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways and cellular processes.

    Receptor Binding: It may bind to specific receptors, modulating their activity and influencing physiological responses.

    Signal Transduction: The compound may interfere with signal transduction pathways, altering cellular communication and function.

Comparison with Similar Compounds

2H-1,4-Benzoxazin-3(4H)-one, hexahydro-8a-phenyl-, cis- can be compared with other similar compounds, such as:

    Benzoxazines: Other benzoxazine derivatives with different substituents and structural variations.

    Benzoxazoles: Compounds with a similar benzene-fused heterocyclic structure but with different heteroatoms.

    Benzimidazoles: Another class of benzene-fused heterocycles with distinct chemical and biological properties.

Conclusion

2H-1,4-Benzoxazin-3(4H)-one, hexahydro-8a-phenyl-, cis- is a versatile compound with significant potential in various scientific and industrial applications. Its unique structural features and chemical properties make it a valuable subject of research and development.

Properties

CAS No.

89263-17-2

Molecular Formula

C14H17NO2

Molecular Weight

231.29 g/mol

IUPAC Name

(4aR,8aR)-8a-phenyl-4,4a,5,6,7,8-hexahydrobenzo[b][1,4]oxazin-3-one

InChI

InChI=1S/C14H17NO2/c16-13-10-17-14(11-6-2-1-3-7-11)9-5-4-8-12(14)15-13/h1-3,6-7,12H,4-5,8-10H2,(H,15,16)/t12-,14-/m1/s1

InChI Key

USNCHKSWQKCWLX-TZMCWYRMSA-N

Isomeric SMILES

C1CC[C@]2([C@@H](C1)NC(=O)CO2)C3=CC=CC=C3

Canonical SMILES

C1CCC2(C(C1)NC(=O)CO2)C3=CC=CC=C3

Origin of Product

United States

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